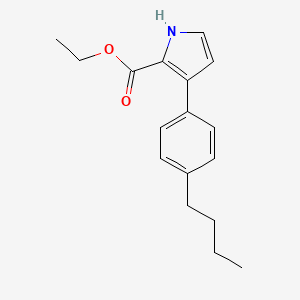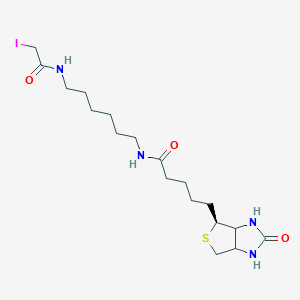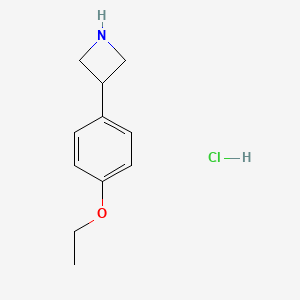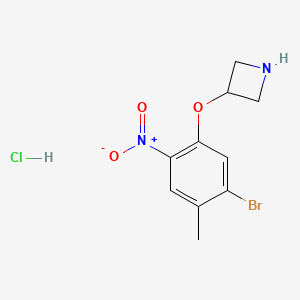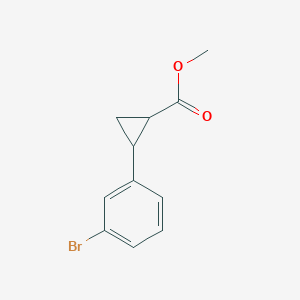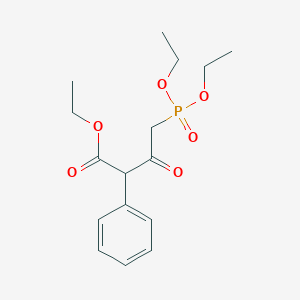![molecular formula C11H5BrClF3N2O B13716257 5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022710 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022710 typically involves a multi-step process that includes the following steps:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure the highest quality.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: A catalyst may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods: In an industrial setting, the production of MFCD33022710 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022710 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MFCD33022710 can be converted into its oxidized form.
Reduction: Reducing agents can convert MFCD33022710 into its reduced form.
Substitution: MFCD33022710 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out in anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. Reactions are typically carried out in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or ketone, while reduction may yield an alcohol.
Applications De Recherche Scientifique
MFCD33022710 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD33022710 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact mechanism can vary based on the application and the specific conditions under which it is used.
Comparaison Avec Des Composés Similaires
MFCD33022710 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural similarities and is used in similar industrial applications.
Compound C: Exhibits similar biological activity and is used in medicinal chemistry.
The uniqueness of MFCD33022710 lies in its specific combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H5BrClF3N2O |
|---|---|
Poids moléculaire |
353.52 g/mol |
Nom IUPAC |
5-bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrClF3N2O/c12-10-9(17-8(4-19)18-10)5-1-6(11(14,15)16)3-7(13)2-5/h1-4H,(H,17,18) |
Clé InChI |
ZWYBHNVSXWHQJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)Cl)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
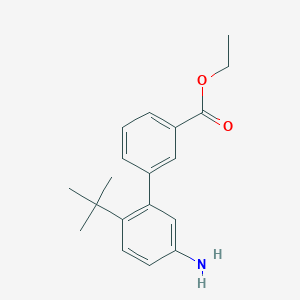

![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

